1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI)
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Overview
Description
1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) is a heterocyclic compound that features a pyrazole ring fused with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the fused ring system .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit various biological activities.
Uniqueness
1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) is unique due to its specific ring structure and the presence of the carboxylic acid group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-7-8-5-2-4(6(11)12)9-10(3)5/h2,9H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIFVOXSEVTXQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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